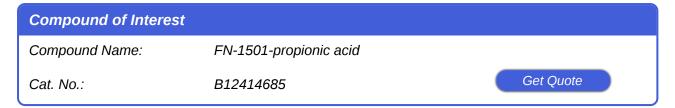


Chemical structure and properties of FN-1501propionic acid

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An In-depth Technical Guide to **FN-1501-Propionic Acid** and its Application in Targeted Protein Degradation

This guide provides a comprehensive technical overview of **FN-1501-propionic acid**, focusing on its chemical structure, properties, and its pivotal role as a ligand in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Chemical Structure and Properties

FN-1501-propionic acid is a derivative of FN-1501, a potent multi-kinase inhibitor. The propionic acid modification serves as a chemical handle for conjugation, enabling its use in the synthesis of more complex molecules such as PROTACs.

FN-1501-Propionic Acid

FN-1501-propionic acid functions as a high-affinity ligand for Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Its structure is optimized for recognition by the ATP-binding pockets of these kinases while incorporating a linker attachment point.



Property	Value	Reference
IUPAC Name	4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid	[4]
Molecular Formula	C25H27N9O4	[4]
Molecular Weight	517.5 g/mol	[4]
CAS Number	2408642-48-6	[2]

Parent Compound: FN-1501

Understanding the properties of the parent compound, FN-1501, is crucial as its core structure is responsible for kinase binding. FN-1501 is an inhibitor of FMS-like tyrosine kinase 3 (FLT3) and multiple cyclin-dependent kinases.[5]

Property	Value	Reference
Synonyms	LT-171-861, CDK/FLT3 Inhibitor FN-1501	[2]
Molecular Formula	C22H25N9O	[6][7]
Molecular Weight	431.49 g/mol	[6][7]
CAS Number	1429515-59-2	[7]
Solubility	DMSO: 86 mg/mL (199.3 mM) [8]	
Water: Insoluble	[8]	

Application in PROTAC Development

FN-1501-propionic acid is primarily utilized as a component in the creation of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by linking it to an E3 ubiquitin ligase.[9]

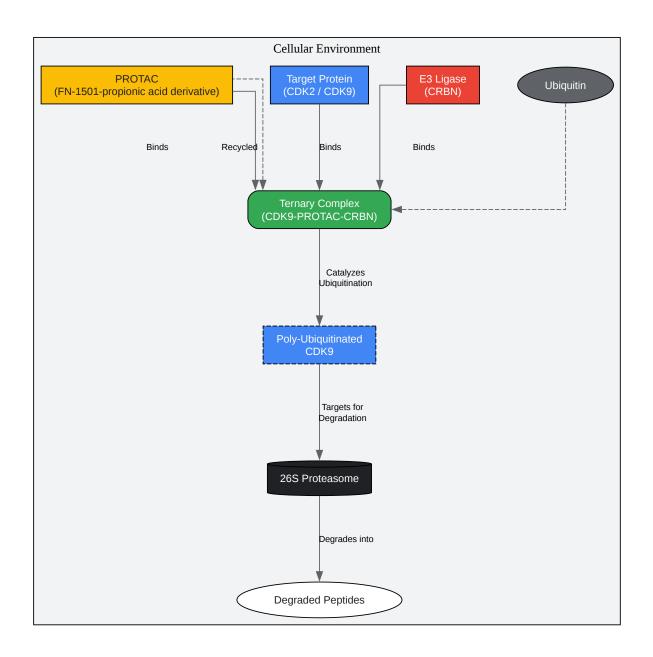


FN-1501-propionic acid has been successfully used to generate a dual-degrader of CDK2 and CDK9, referred to in scientific literature as "Compound F3" and commercially as "PROTAC CDK2/9 Degrader-1".[10] This was achieved by chemically linking **FN-1501-propionic acid** to a ligand for the Cereblon (CRBN) E3 ligase.[2]

Mechanism of Action: PROTAC-Mediated Degradation

The resulting PROTAC (Compound F3) acts as a molecular bridge, simultaneously binding to CDK2 or CDK9 and the CRBN E3 ligase. This induced proximity facilitates the formation of a ternary complex, which triggers the transfer of ubiquitin from the E3 ligase to the target kinase. [9] The poly-ubiquitinated kinase is then recognized and degraded by the cell's proteasome, leading to its removal from the cell.[9]





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PROTAC-mediated degradation pathway for CDK2/9.



Quantitative Efficacy Data

The PROTAC derived from **FN-1501-propionic acid** (Compound F3) demonstrates potent and effective degradation of its target kinases and subsequent anti-proliferative activity.

Parameter	Target	Value	Reference
Degradation Concentration (DC50)	CDK2	62 nM	[10]
CDK9	33 nM	[10]	
Inhibitory Concentration (IC50) - Kinase	CDK2	7.42 nM	_
CDK9	14.50 nM		_
Inhibitory Concentration (IC50) - Proliferation	PC-3 Cells	0.12 μΜ	

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize PROTACs derived from **FN-1501-propionic acid**.

Synthesis of CDK2/9 PROTAC Degrader

The synthesis involves a condensation reaction to form a stable amide bond between the carboxylic acid group of **FN-1501-propionic acid** and an amine-functionalized linker attached to a CRBN ligand, such as pomalidomide.

- Activation: The carboxylic acid of FN-1501-propionic acid is activated using a peptide
 coupling agent (e.g., HATU or HBTU) in the presence of an organic base (e.g., DIPEA) in an
 anhydrous aprotic solvent like DMF.
- Coupling: An amine-linker derivative of the CRBN ligand (e.g., 4-aminomethyl pomalidomide) is added to the activated solution.



- Reaction: The mixture is stirred at room temperature for several hours to overnight until the reaction is complete, monitored by LC-MS.
- Purification: The final PROTAC product is purified from the crude reaction mixture using reverse-phase preparative HPLC to yield the final, high-purity compound.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in CDK2 and CDK9 protein levels following PROTAC treatment.

- Cell Culture and Treatment:
 - Seed human cancer cells (e.g., PC-3 prostate cancer cells) in 6-well plates to achieve 70-80% confluency.
 - \circ Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 μ M) or vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
- Cell Lysis:
 - After treatment, wash cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA protein assay.
- SDS-PAGE and Transfer:
 - \circ Load equal amounts of protein (e.g., 20 μ g) onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:



- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies against CDK2, CDK9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
- Detection and Analysis:
 - Apply an ECL substrate and capture the chemiluminescent signal.
 - Quantify band intensities using densitometry software and normalize target protein levels to the loading control to determine the percentage of degradation.

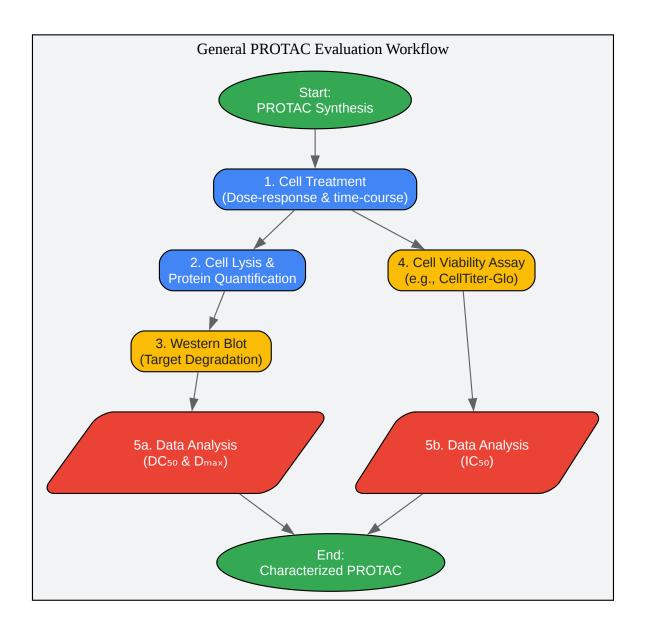
Cell Viability Assay

This assay measures the effect of PROTAC-induced protein degradation on cell proliferation.

- Cell Seeding:
 - Seed cells (e.g., PC-3) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.
- Compound Treatment:
 - Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
- Assay Procedure (Using CellTiter-Glo®):
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[10][11]
 - Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well.
 [11]
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.[11]
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]



- Data Acquisition and Analysis:
 - Measure luminescence using a plate reader.
 - Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.





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Workflow for evaluating PROTAC efficacy.

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